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Compound of Interest

6-Methoxy-2-(p-
Compound Name:
tolyl)benzo[d]thiazole

Cat. No.: B1611090

The benzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry and
materials science, demonstrating a broad spectrum of biological activities including
antimicrobial, anticancer, and neuroprotective properties.[1] The specific analogue, 6-Methoxy-
2-(p-tolyl)benzo[d]thiazole, combines this versatile core with a methoxy group, a common
substituent for modulating electronic properties and metabolic stability, and a p-tolyl group,
which can influence receptor binding and pharmacokinetic profiles. Accurate and
comprehensive spectroscopic characterization is the cornerstone of validating the synthesis
and purity of such compounds, providing irrefutable evidence of their molecular structure. This
guide offers a detailed exploration of the expected spectroscopic data for 6-Methoxy-2-(p-
tolyl)benzo[d]thiazole, grounded in established principles and data from closely related
structures.

Molecular Structure

Caption: Molecular structure of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Expertise & Experience: 'H NMR spectroscopy is paramount for elucidating the proton
environment of a molecule. In 6-Methoxy-2-(p-tolyl)benzo[d]thiazole, the key diagnostic
signals will be the singlets for the methoxy and tolyl-methyl protons, and the distinct aromatic

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1611090?utm_src=pdf-interest
http://www.orientjchem.org/vol37no5/analysis-of-new-piperidine-substituted-benzothiazole-crystalline-derivatives/
https://www.benchchem.com/product/b1611090?utm_src=pdf-body
https://www.benchchem.com/product/b1611090?utm_src=pdf-body
https://www.benchchem.com/product/b1611090?utm_src=pdf-body
https://www.benchchem.com/product/b1611090?utm_src=pdf-body
https://www.benchchem.com/product/b1611090?utm_src=pdf-body
https://www.benchchem.com/product/b1611090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

spin systems of the benzothiazole and p-tolyl moieties. The chemical shifts are influenced by

the electron-donating methoxy group and the overall aromatic system.

Predicted *H NMR Data (in CDClIs, 400 MHz)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Protons ortho to the
~7.95 d 2H benzothiazole on the
p-tolyl ring
H-4 proton of the
~7.85 d 1H . .
benzothiazole ring
Protons meta to the
~7.30 d 2H benzothiazole on the
p-tolyl ring
H-7 proton of the
~7.20 d 1H _ _
benzothiazole ring
H-5 proton of the
~7.05 dd 1H _ _
benzothiazole ring
Methoxy (-OCHs)
~3.90 s 3H
protons
Methyl (-CHs) protons
~2.40 s 3H Y )P

of the p-tolyl group

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7

mL of deuterated chloroform (CDCls).

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:
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[e]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

o

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

[¢]

Relaxation Delay (d1): 2 seconds.

[¢]

Acquisition Time (aq): At least 3 seconds.

[e]

Spectral Width (sw): 0-12 ppm.

o Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by
phase and baseline correction. Reference the spectrum to the residual solvent peak of
CDCls at 7.26 ppm.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Expertise & Experience: 13C NMR provides a map of the carbon skeleton. The spectrum of 6-
Methoxy-2-(p-tolyl)benzo[d]thiazole will be characterized by a significant number of signals
in the aromatic region (100-160 ppm), a downfield signal for the C=N carbon of the thiazole
ring, and upfield signals for the methoxy and methyl carbons.

Predicted 3C NMR Data (in CDCls, 100 MHz)
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Chemical Shift (6) ppm

Assignment

~168.0 C2 (S-C=N)

~158.0 C6 (C-OCHs)

~148.0 C8a (bridgehead)

~141.0 Quaternary carbon of p-tolyl (C-CHs)

~136.0 C4a (bridgehead)

~131.0 Quaternary carbon of p-tolyl (C-benzothiazole)

1295 Carbons meta to the benzothiazole on the p-
tolyl ring

1270 Carbons ortho to the benzothiazole on the p-
tolyl ring

~124.0 C4

~116.0 C5

~104.0 C7

~56.0 Methoxy (-OCHs)

~21.5 Methyl (-CHs) of p-tolyl

Experimental Protocol: 33C NMR Spectroscopy

e Sample Preparation: Use the same sample prepared for H NMR.

e Instrumentation: A 100 MHz (or corresponding field strength for the H NMR) spectrometer.

e Acquisition Parameters:

o Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30).

o Number of Scans: 512 to 2048 scans are typically required due to the low natural

abundance of 13C.
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o Relaxation Delay (d1): 2 seconds.

o Spectral Width (sw): 0-200 ppm.

e Processing: Similar to *H NMR, apply Fourier transform, phase, and baseline correction.
Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation
pattern of a molecule, which is crucial for confirming its identity. For 6-Methoxy-2-(p-
tolyl)benzo[d]thiazole, Electron lonization (El) would likely lead to significant fragmentation,
while Electrospray lonization (ESI) would predominantly show the protonated molecular ion
[M+H]*.

Predicted Mass Spectrometry Data (ESI-MS)

miz Assignment

256.08 [M+H]*

Proposed Fragmentation Pathway (EI-MS)
[M - CH3]*
m/z 240
M]* - «OCHs [M - OCHsJ*
m/z 255 m/z 224
[p-tolyl]*
m/z 91
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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